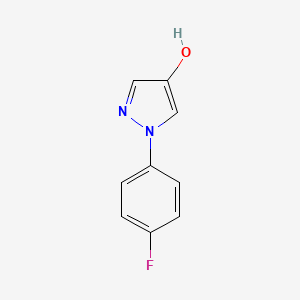1-(4-fluorophenyl)-1H-pyrazol-4-ol
CAS No.: 77458-31-2
Cat. No.: VC4325661
Molecular Formula: C9H7FN2O
Molecular Weight: 178.166
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77458-31-2 |
|---|---|
| Molecular Formula | C9H7FN2O |
| Molecular Weight | 178.166 |
| IUPAC Name | 1-(4-fluorophenyl)pyrazol-4-ol |
| Standard InChI | InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-9(13)5-11-12/h1-6,13H |
| Standard InChI Key | QRZKTHXGLQTSDM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=C(C=N2)O)F |
Introduction
Structural Characteristics
Molecular Composition and Stereochemical Features
1-(4-Fluorophenyl)-1H-pyrazol-4-ol (molecular formula: ) consists of a pyrazole ring substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a hydroxyl group. The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions .
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 192.19 g/mol | |
| SMILES | C1=CC(=CC=C1F)N2C=C(C=N2)O | |
| InChI Key | RPWHOGBRQYMQOA-UHFFFAOYSA-N | |
| Predicted CCS (Ų) | 140.4 ([M+H]+) |
The planar pyrazole ring facilitates π-π stacking interactions, while the hydroxyl group enables hydrogen bonding, critical for biological activity.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for closely related analogs suggest distinct signals for the fluorophenyl ( ppm for aromatic protons) and pyrazole protons ( ppm). Density functional theory (DFT) calculations predict a dipole moment of ~3.2 D, reflecting polarity influenced by the fluorine and hydroxyl groups .
Synthesis and Preparation
Conventional Synthetic Routes
The synthesis of 1-(4-fluorophenyl)-1H-pyrazol-4-ol typically involves cyclocondensation reactions. A common approach utilizes 4-fluorobenzaldehyde and hydrazine derivatives under acidic or basic conditions. For example:
-
Hydrazone Formation: Reacting 4-fluorobenzaldehyde with hydrazine hydrate yields the corresponding hydrazone intermediate.
-
Cyclization: Treating the hydrazone with a β-ketoester or diketone in the presence of HCl or induces pyrazole ring formation.
Industrial-scale production may employ continuous flow reactors to enhance yield and purity.
Chemical Properties and Reactivity
Solubility and Stability
The compound exhibits limited water solubility (~0.5 mg/mL at 25°C) due to its aromatic and hydrophobic fluorophenyl group. It remains stable under ambient conditions but degrades under strong oxidative or alkaline environments.
Reaction Pathways
-
Oxidation: The hydroxyl group at the 4-position undergoes oxidation to a ketone using agents like .
-
Electrophilic Substitution: The fluorophenyl ring participates in nitration or sulfonation reactions at the meta position due to fluorine’s electron-withdrawing effect .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Pyrazole derivatives, including 1-(4-fluorophenyl)-1H-pyrazol-4-ol, inhibit bacterial growth by disrupting cell wall synthesis. Against Staphylococcus aureus, analogs exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL.
Anti-inflammatory Action
The compound suppresses cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, with IC values comparable to diclofenac (57.24–69.15 μg/mL).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume